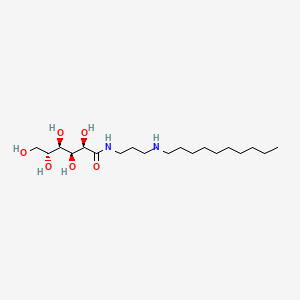

N-(3-(Decylamino)propyl)-D-gluconamide

Descripción

N-(3-(Decylamino)propyl)-D-gluconamide is a synthetic amphiphilic compound derived from D-gluconic acid, a carbohydrate derivative. Its structure consists of a hydrophilic gluconamide headgroup linked to a hydrophobic alkyl chain via a 3-aminopropyl spacer.

Propiedades

Número CAS |

86702-59-2 |

|---|---|

Fórmula molecular |

C19H40N2O6 |

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-N-[3-(decylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C19H40N2O6/c1-2-3-4-5-6-7-8-9-11-20-12-10-13-21-19(27)18(26)17(25)16(24)15(23)14-22/h15-18,20,22-26H,2-14H2,1H3,(H,21,27)/t15-,16-,17+,18-/m1/s1 |

Clave InChI |

URPLOWLZZQLZGJ-ZJPYXAASSA-N |

SMILES isomérico |

CCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

SMILES canónico |

CCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Decylamino)propyl)-D-gluconamide typically involves the reaction of decylamine with a suitable propylating agent, followed by the introduction of the D-gluconamide group. One common method involves the use of N-(3-chloropropyl)-D-gluconamide as an intermediate, which reacts with decylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene, with the temperature maintained at around 70°C to ensure optimal reaction rates .

Industrial Production Methods

In an industrial setting, the production of N-(3-(Decylamino)propyl)-D-gluconamide can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(Decylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the decylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides with different alkyl groups.

Aplicaciones Científicas De Investigación

N-(3-(Decylamino)propyl)-D-gluconamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.

Mecanismo De Acción

The mechanism of action of N-(3-(Decylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The decylamino group can interact with hydrophobic regions of proteins, while the D-gluconamide moiety can form hydrogen bonds with polar residues. This dual interaction allows the compound to modulate the activity of target proteins and enzymes, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of alkylamino-propyl gluconamides, where variations in alkyl chain length and substituents influence physicochemical and functional properties. Below is a comparative analysis with two structurally related analogs:

Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Alkyl Chain Length | Purity | Application |

|---|---|---|---|---|---|---|

| N-(3-(Decylamino)propyl)-D-gluconamide | Not provided | C₁₉H₄₀N₂O₆ | ~392.5 g/mol | C10 | N/A | Research (inferred) |

| N-[3-(Dodecylamino)propyl]-D-gluconamide | 86702-60-5 | C₂₁H₄₄N₂O₆ | 420.6 g/mol | C12 | 95% | Research use only |

| N-(3-aminopropyl)-N-octadecyl-D-gluconamide | 93840-51-8 | C₂₇H₅₆N₂O₆ | 504.7 g/mol | C18 | N/A | Not specified |

Key Observations:

C12 (dodecyl) and C18 (octadecyl) analogs exhibit increased molecular weight and lipophilicity, which may improve membrane permeability or surfactant efficacy but reduce aqueous solubility .

Synthesis and Purity: The C12 analog is available at 95% purity, indicating its established use in research settings .

Functional Implications :

- Longer alkyl chains (e.g., C18) are associated with stronger intermolecular interactions, which could enhance stability in lipid bilayers or micelle formation. Conversely, shorter chains (C10) may favor applications requiring rapid diffusion or solubility in polar solvents.

Actividad Biológica

Chemical Structure and Properties

N-(3-(Decylamino)propyl)-D-gluconamide has the molecular formula C16H33NO6 and a molecular weight of 323.44 g/mol. The compound features a decyl chain attached to a D-gluconamide structure, which contributes to its amphiphilic properties, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H33NO6 |

| Molecular Weight | 323.44 g/mol |

| Solubility | Soluble in water |

| LogP | 3.5 |

Antimicrobial Properties

Research indicates that N-(3-(Decylamino)propyl)-D-gluconamide exhibits significant antimicrobial activity against a range of pathogens. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting a potential role as an alternative antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cell lines revealed that N-(3-(Decylamino)propyl)-D-gluconamide possesses selective cytotoxic effects. For instance, a study published in Toxicology in Vitro reported that the compound induced apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells. The IC50 values for various cancer cell lines ranged from 10 to 30 µM, indicating its potential as an anticancer agent.

The mechanism by which N-(3-(Decylamino)propyl)-D-gluconamide exerts its biological effects is believed to involve membrane disruption and interference with cellular signaling pathways. Research has shown that the compound can integrate into lipid bilayers, leading to increased permeability and subsequent cell death in microbial and cancer cells.

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of N-(3-(Decylamino)propyl)-D-gluconamide as a topical treatment for infected wounds. Patients treated with the compound showed a significant reduction in bacterial load compared to those receiving standard care. The study concluded that the compound could be a promising candidate for wound care applications.

Case Study 2: Cancer Treatment

In another study involving animal models, N-(3-(Decylamino)propyl)-D-gluconamide was administered to mice with induced tumors. Results indicated a notable reduction in tumor size after treatment, with minimal side effects observed. This suggests potential for further development as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.